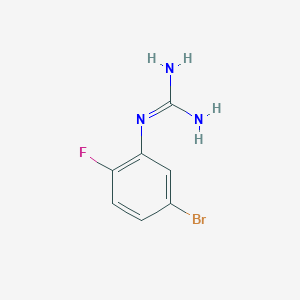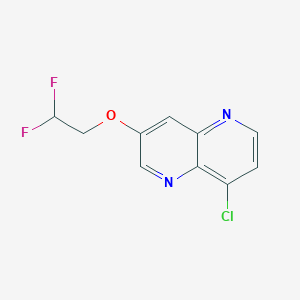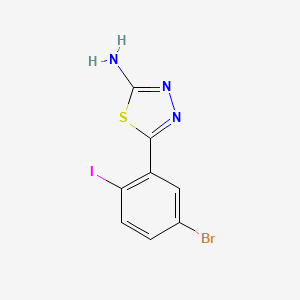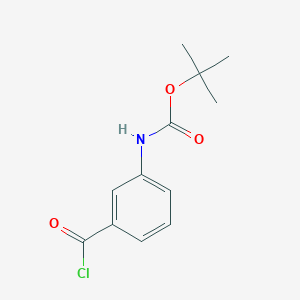
3-(Boc-amino)benzoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)benzoyl Chloride is a chemical compound that features a benzoyl chloride group attached to a benzene ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in the preparation of amides and peptides, due to its reactivity and the protective nature of the Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)benzoyl Chloride typically involves the protection of an amino group with a Boc group followed by the introduction of a benzoyl chloride moiety. One common method involves the reaction of 3-amino benzoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. This intermediate is then treated with thionyl chloride (SOCl2) to convert the carboxylic acid group into a benzoyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient reaction conditions, such as the use of solvents like dichloromethane (DCM) and catalysts to enhance the reaction rate and yield. The process is typically carried out in a controlled environment to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines to form amides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Amides: Formed by the reaction of this compound with amines.
Carboxylic Acids: Formed by hydrolysis of the benzoyl chloride group.
Scientific Research Applications
3-(Boc-amino)benzoyl Chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: Used in the synthesis of peptides by forming amide bonds with amino acids.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Utilized in the modification of biomolecules for various biological studies
Mechanism of Action
The mechanism of action of 3-(Boc-amino)benzoyl Chloride primarily involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and readily undergoes nucleophilic substitution reactions. The Boc group serves as a protecting group for the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Cbz-amino)benzoyl Chloride: Similar to 3-(Boc-amino)benzoyl Chloride but with a carbobenzyloxy (Cbz) protecting group instead of Boc.
3-(Fmoc-amino)benzoyl Chloride: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
tert-butyl N-(3-carbonochloridoylphenyl)carbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-9)10(13)15/h4-7H,1-3H3,(H,14,16) |
InChI Key |
JNZNJOFGEOIECG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
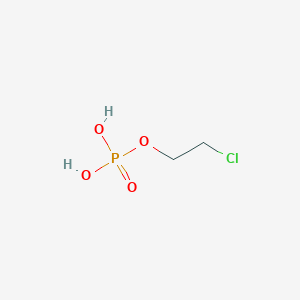
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)
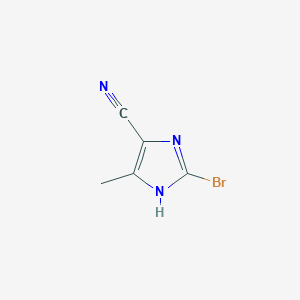
![N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide](/img/structure/B13704990.png)
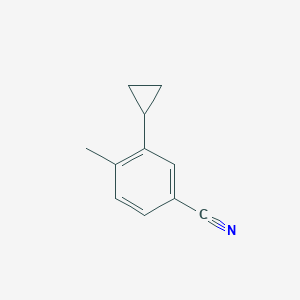
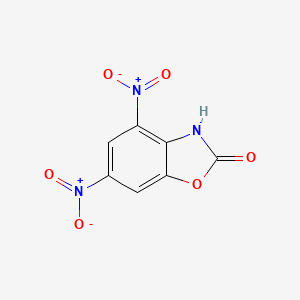
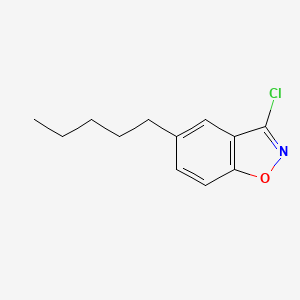
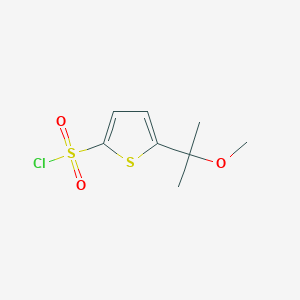
![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)
